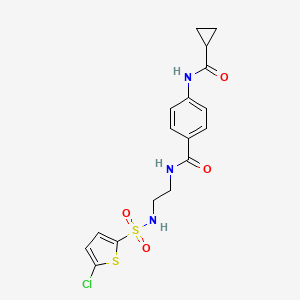![molecular formula C25H22N4O3 B2923211 3-{(Z)-[3-nitro-4-(4-phenylpiperazino)phenyl]methylidene}-1H-indol-2-one CAS No. 866041-12-5](/img/structure/B2923211.png)
3-{(Z)-[3-nitro-4-(4-phenylpiperazino)phenyl]methylidene}-1H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-{(Z)-[3-nitro-4-(4-phenylpiperazino)phenyl]methylidene}-1H-indol-2-one” is a derivative of indole . Indole derivatives are known for their diverse biological and clinical applications . They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which makes them useful in developing new derivatives .
Scientific Research Applications
Chemical Reactions and Stability
Studies on indole derivatives and their reactions with nitrogen dioxide or nitrous acid have elucidated the formation of isonitroso and nitroso indole derivatives. For instance, the reactions involving 2-phenyl- and 1-methyl-2-phenylindole have led to the understanding of complex pathways resulting in different nitro indoles, highlighting their potential in synthesizing novel compounds with specific properties (Astolfi et al., 2006).
Biological Activities
Research on the inhibition of neuronal nitric oxide synthase demonstrates the potential therapeutic applications of nitroindazole derivatives in treating conditions such as Parkinson's disease. This work underscores the role of nitric oxide in neurotoxicity and suggests that inhibitors of neuronal NOS could be beneficial in managing the disease (Hantraye et al., 1996).
Pharmacological Potential
The synthesis and characterization of 3-(benzylidine)indolin-2-one derivatives have been studied for their binding to alpha-synuclein, beta-amyloid, and tau fibrils, indicating the potential for developing probes and treatments targeting neurodegenerative diseases (Chu et al., 2015).
Material Science Applications
In material science, research on metal–organic frameworks (MOFs) that include nitrobenzene and other nitro-containing molecules has demonstrated selective properties for detecting various ions and organic compounds, suggesting applications in sensing and environmental monitoring (Liu et al., 2016).
Organic Synthesis
The exploration of nitroso-compounds in organic synthesis, particularly their reactions with indoles, provides insight into the development of novel synthetic methodologies that can be applied in creating complex molecules for various applications, from pharmaceuticals to materials science (Challis & Lawson, 1973).
properties
IUPAC Name |
(3Z)-3-[[3-nitro-4-(4-phenylpiperazin-1-yl)phenyl]methylidene]-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O3/c30-25-21(20-8-4-5-9-22(20)26-25)16-18-10-11-23(24(17-18)29(31)32)28-14-12-27(13-15-28)19-6-2-1-3-7-19/h1-11,16-17H,12-15H2,(H,26,30)/b21-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYQPEJHCWBBGE-PGMHBOJBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C(C=C(C=C3)C=C4C5=CC=CC=C5NC4=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C(C=C(C=C3)/C=C\4/C5=CC=CC=C5NC4=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(5-Bromopyrimidin-2-yl)amino]-2-(furan-2-yl)propan-2-ol](/img/structure/B2923135.png)
![[2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]acetic acid](/img/structure/B2923136.png)
![3,4-dichloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methoxybenzenesulfonamide](/img/structure/B2923137.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide](/img/structure/B2923141.png)


![2-{1-[(pyridin-2-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2923147.png)
![tert-butyl N-{1-[5-fluoro-2-(4-hydroxypiperidin-1-yl)phenyl]ethyl}carbamate](/img/structure/B2923149.png)
